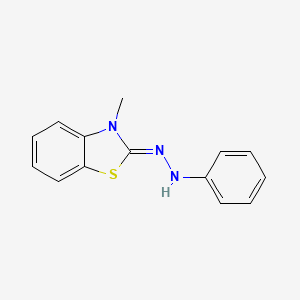

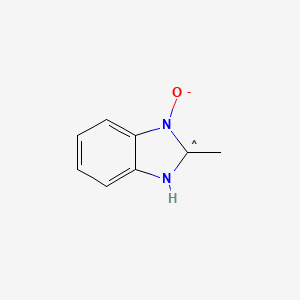

3-Methyl-2-benzothiazolinone phenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

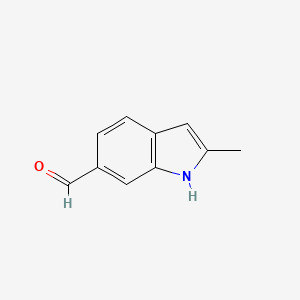

3-Methyl-2-benzothiazolinone phenylhydrazone is a reagent used for the spectrophotometric determination of aliphatic aldehydes and for the determination of hexosamines in glycosaminoglycans . It is also used in the synthesis of benzothiazolium azo dyes and as a chromogenic reagent for the determination of cholesterol, benzodiazepines, and enzyme activity .

Synthesis Analysis

3-Methyl-2-benzothiazolinone hydrazone was first synthesized by Besthorn in 1910 . It has been used as a substrate for the development of polyphenoloxidase and phenoloxidase activity .Molecular Structure Analysis

The molecular formula of 3-Methyl-2-benzothiazolinone phenylhydrazone is C8H9N3S . The molecular weight is 215.70 (anhydrous basis) .Chemical Reactions Analysis

3-Methyl-2-benzothiazolinone hydrazone is known to react sensitively with formaldehyde on the quantitative analysis of formaldehyde . It forms highly colored products when it undergoes oxidative coupling with aromatic amines, azo dyes, and aldehyde-2,4-dinitrophenyl hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-benzothiazolinone phenylhydrazone include a melting point of 276-278 °C (dec.) (lit.) . It is a solid at room temperature .Mecanismo De Acción

Safety and Hazards

3-Methyl-2-benzothiazolinone phenylhydrazone is toxic if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to immediately call a poison center or doctor/physician .

Propiedades

IUPAC Name |

N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIYDVPSDRHPCS-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-benzothiazolinone phenylhydrazone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-1H-thiazolo[4,5-g]indazole](/img/structure/B579599.png)

![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)

![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)

![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/no-structure.png)